molecular formula C14H13N5O2 B12475483 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline

Cat. No.: B12475483
M. Wt: 283.29 g/mol
InChI Key: NVEDMCQHUSIDTK-UHFFFAOYSA-N
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Description

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications

Preparation Methods

The synthesis of N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE typically involves the reaction of 5-methyl-1,2,3-benzotriazole with 3-nitrobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE can be compared with other benzotriazole derivatives such as:

  • 5-Methyl-1,2,3-benzotriazole
  • 6-Methyl-1,2,3-benzotriazole
  • Tolyltriazole

These compounds share similar structural features but differ in their specific substituents and applications. For instance, 5-Methyl-1,2,3-benzotriazole is commonly used as a corrosion inhibitor and in organic synthesis . The unique combination of the benzotriazole and nitroaniline moieties in N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]-3-NITROANILINE provides it with distinct properties and applications.

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]-3-nitroaniline

InChI

InChI=1S/C14H13N5O2/c1-10-5-6-14-13(7-10)16-17-18(14)9-15-11-3-2-4-12(8-11)19(20)21/h2-8,15H,9H2,1H3

InChI Key

NVEDMCQHUSIDTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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